molecular formula C10H9F3O B8439519 1-Trifluoromethyl-4-(2-methoxyvinyl)benzene

1-Trifluoromethyl-4-(2-methoxyvinyl)benzene

Cat. No. B8439519
M. Wt: 202.17 g/mol
InChI Key: HUQMISIKLCJQFD-UHFFFAOYSA-N
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Patent
US07648985B2

Procedure details

Potassium tert butoxide (13.46 g, 0.120 mol) was added to methoxymethyl triphenyl phosphonium chloride (38.30 g, 0.112 mol) in 150 ml dry THF at −30° C. under argon atmosphere and stirred for 1 h. 4-trifluoromethylbenzaldehyde (15.0 g, 0.086 mol) in 60 ml THF was added dropwise at the same temperature and stirring continued for 3 h at room temperature. The reaction mixture was treated with 100 ml water, 150 ml petroleum ether and filtered through celite. Organic layer was separated and the aq. layer was extracted with petroleum ether (2×100 ml). Combined organic layer was washed with brine and dried over sodium sulfate. Solvent evaporation under reduced pressure followed by purification over silica gel using petroleum ether as eluent afforded (10.5 g) of the sub-title compound as a colorless liquid. This was directly taken for next step without further purification.
Quantity
13.46 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Cl-].[CH3:8][O:9][CH2:10][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[F:30][C:31]([F:41])([F:40])[C:32]1[CH:39]=[CH:38][C:35]([CH:36]=O)=[CH:34][CH:33]=1.O>C1COCC1>[CH3:8][O:9][CH:10]=[CH:36][C:35]1[CH:38]=[CH:39][C:32]([C:31]([F:41])([F:40])[F:30])=[CH:33][CH:34]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
13.46 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
38.3 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
petroleum ether
Quantity
150 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 3 h at room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with petroleum ether (2×100 ml)
WASH
Type
WASH
Details
Combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification over silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=CC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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